2-Amino-5-(4-methylphenyl)-5-[(4-methylphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one
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Overview
Description
2-Amino-5-(4-methylphenyl)-5-[(4-methylphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one is a complex organic compound with a unique structure that includes an imidazole ring substituted with amino and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(4-methylphenyl)-5-[(4-methylphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and an aldehyde.
Substitution Reactions:
Amination: The amino group can be introduced via nucleophilic substitution reactions using ammonia or an amine source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(4-methylphenyl)-5-[(4-methylphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Amino-5-(4-methylphenyl)-5-[(4-methylphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-(4-methylphenyl)-5-[(4-methylphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(4-methylphenyl)-4,5-dihydro-1H-imidazol-4-one: Similar structure but lacks one of the 4-methylphenyl groups.
5-(4-Methylphenyl)-4,5-dihydro-1H-imidazol-4-one: Similar structure but lacks the amino group.
2-Amino-5-(4-methylphenyl)-4,5-dihydro-1H-imidazol-4-one: Similar structure but lacks one of the 4-methylphenyl groups.
Uniqueness
2-Amino-5-(4-methylphenyl)-5-[(4-methylphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one is unique due to the presence of both amino and 4-methylphenyl groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-amino-4-(4-methylphenyl)-4-[(4-methylphenyl)methyl]-1H-imidazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-12-3-7-14(8-4-12)11-18(16(22)20-17(19)21-18)15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3,(H3,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGWBMRWSQDPIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2(C(=O)NC(=N2)N)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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